molecular formula C19H14N2O5 B489941 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 724446-49-5

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B489941
CAS No.: 724446-49-5
M. Wt: 350.3g/mol
InChI Key: YLMMSRXGFFTAGJ-UHFFFAOYSA-N
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Description

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that combines a chromen-2-one core with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 3,4-dimethoxybenzohydrazide with an ester or acid chloride can form the 1,2,4-oxadiazole ring.

    Coupling with chromen-2-one: The oxadiazole intermediate is then coupled with a chromen-2-one derivative. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced oxadiazole or chromen-2-one derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of significant interest. Studies may focus on its interaction with biological targets and its efficacy in various biological assays.

Medicine

In medicinal chemistry, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one could be explored for its pharmacological properties. Its structural features suggest it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its conjugated system might be useful in the development of organic semiconductors or light-emitting materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of the oxadiazole ring and the chromen-2-one core suggests potential interactions with nucleophilic sites in proteins or nucleic acids, possibly inhibiting enzyme activity or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the chromen-2-one core but shares the oxadiazole and dimethoxyphenyl groups.

    Coumarin derivatives: Compounds like 7-hydroxycoumarin, which share the chromen-2-one core but differ in the substituents.

    Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,2,4-oxadiazole, which have the oxadiazole ring but different substituents.

Uniqueness

The combination of the chromen-2-one core with the 1,2,4-oxadiazole ring and the 3,4-dimethoxyphenyl group makes this compound unique. This structural arrangement provides a distinct set of chemical and biological properties, potentially offering advantages in terms of reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-15-8-7-12(10-16(15)24-2)17-20-18(26-21-17)13-9-11-5-3-4-6-14(11)25-19(13)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMMSRXGFFTAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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